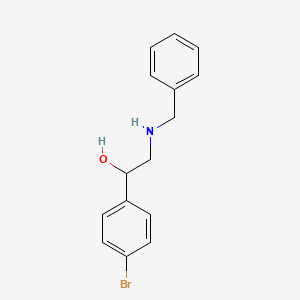

2-(Benzylamino)-1-(4-bromophenyl)ethanol

Description

Properties

Molecular Formula |

C15H16BrNO |

|---|---|

Molecular Weight |

306.20 g/mol |

IUPAC Name |

2-(benzylamino)-1-(4-bromophenyl)ethanol |

InChI |

InChI=1S/C15H16BrNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2 |

InChI Key |

GZFWXAXTKVREAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Bromo-1-(4-bromophenyl)ethanone with Benzylamine

The reaction begins with 2-bromo-1-(4-bromophenyl)ethanone, a ketone precursor synthesized via bromination of 1-(4-bromophenyl)ethanol using bromine or N-bromosuccinimide (NBS). This intermediate is condensed with benzylamine in anhydrous dichloromethane under nitrogen atmosphere. The nucleophilic amine attacks the carbonyl carbon, forming a Schiff base (imine) intermediate.

Key Conditions :

Reduction with Sodium Borohydride

The imine intermediate is reduced using sodium borohydride (NaBH4) in ethanol at room temperature. NaBH4 selectively reduces the imine bond to a secondary amine while concurrently reducing the ketone to a secondary alcohol.

Optimization Insights :

-

Solvent : Ethanol (polar protic solvent enhances NaBH4 reactivity)

-

Stoichiometry : 2 equivalents of NaBH4 per imine

-

Yield : 76–82% after purification

Characterization Data :

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless crystals | |

| Crystallographic System | Monoclinic | |

| Melting Point | 118–121°C |

Alternative Method: Bromination-Substitution Pathway

An alternative route involves bromination of 1-(4-bromophenyl)ethanol followed by nucleophilic substitution with benzylamine.

Synthesis of 2-Bromo-1-(4-bromophenyl)ethanol

1-(4-Bromophenyl)ethanol is brominated at the β-position using hydrobromic acid (HBr) in acetic acid. The reaction proceeds via an acid-catalyzed mechanism, yielding 2-bromo-1-(4-bromophenyl)ethanol.

Reaction Parameters :

Substitution with Benzylamine

The brominated intermediate reacts with benzylamine in dimethylformamide (DMF) at 80°C. The bromide is displaced via an SN2 mechanism, forming the benzylamino group.

Challenges :

-

Steric Hindrance : Secondary carbon center slows substitution kinetics.

-

Side Reactions : Competing elimination forms 1-(4-bromophenyl)ethylene.

Yield Optimization :

-

Base : Triethylamine (neutralizes HBr, shifting equilibrium)

-

Molar Ratio : 1.5:1 (benzylamine:bromide)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Condensation-Reduction | High purity, crystalline product | Multi-step, long reaction time | 76–82% |

| Bromination-Substitution | Simple starting materials | Low yield due to steric effects | 58% |

| Enaminone-Mediated | Potential for enantioselectivity | Untested for target compound | N/A |

Purification and Characterization

Crystallization

The final product is purified via slow evaporation from ethanol, yielding monoclinic crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(4-bromophenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 2-benzylamino-1-(4-bromo-phenyl)-ethanone.

Reduction: Formation of 2-benzylamino-1-(4-bromo-phenyl)-ethane.

Substitution: Formation of 2-benzylamino-1-(4-hydroxy-phenyl)-ethanol or 2-benzylamino-1-(4-amino-phenyl)-ethanol.

Scientific Research Applications

Synthesis Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Benzylamine + 4-Bromophenylacetaldehyde | Ethanol, NaBH4 (reducing agent) | Reflux for 24 hours | 61% |

| Benzylamine + 4-Bromobenzaldehyde | DMF, Cs2CO3 (base) | Stir at room temperature | 57% |

Pharmacological Applications

2-(Benzylamino)-1-(4-bromophenyl)ethanol exhibits various pharmacological activities, making it a candidate for drug development.

Central Nervous System Disorders

Research indicates that derivatives of this compound may function as inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to modulate neurotransmitter levels could be beneficial in managing these conditions .

Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties against several bacterial strains. In vitro tests have shown effectiveness against both standard and clinical strains, indicating potential for developing new antibiotics .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its capacity to reduce oxidative stress markers in neuronal cell cultures. The compound was found to enhance cell viability under stress conditions, suggesting its potential as a therapeutic agent for neuroprotection .

Case Study 2: Antibacterial Screening

In another study, the compound was screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting its use as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(4-bromophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or altering their function. The bromine atom on the phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(Benzylamino)-1-(4-bromophenyl)ethanol with its analogs:

Key Observations :

- Nitro Group : The nitro-substituted analog exhibits a higher density (1.246 g/cm³) and defined melting point (133°C), likely due to stronger intermolecular interactions .

- Ethyl Group: The ethyl-substituted derivative (C17H21NO) has a lower molecular weight but lacks reported thermal data, suggesting variability in crystallinity .

Industrial and Research Relevance

Q & A

Basic Research Question

- NMR Spectroscopy : Analyze H and C spectra to confirm the benzylamino and bromophenyl moieties. Coupling patterns distinguish between stereoisomers .

- X-ray Crystallography : Resolve bond angles (e.g., C-Br bond ~120.87°) and spatial arrangement of functional groups. Compare with analogs like ethyl 2-(4-bromophenyl)-1-(4-methylphenyl)ethanone for structural validation .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] = 276.0) and fragmentation patterns .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

- Core Modifications : Replace the bromophenyl group with chloro or methyl substituents to assess electronic effects on bioactivity .

- Amino Group Variations : Test tert-butyl, cyclohexyl, or acetylated benzylamino analogs to evaluate steric and hydrogen-bonding influences .

- Biological Assays : Use cytotoxicity assays (e.g., MTT protocol ) to link structural changes to activity trends. Compare with 1-(4-Methylphenyl)ethanol derivatives, noting how methyl vs. bromo groups alter potency .

What analytical strategies address contradictory data in purity or isomer quantification?

Advanced Research Question

- HPLC Method Development : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to resolve isomers. Relative response factors (RRF) for impurities should be calibrated using reference standards .

- Validation Parameters : Assess linearity (R > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) per ICH guidelines.

How can environmental safety protocols be implemented for this compound?

Basic Research Question

- Degradation Studies : Investigate photolytic or microbial degradation pathways using LC-MS to identify breakdown products .

- Ecotoxicology : Follow EPA guidelines (e.g., OECD 201/202) for aquatic toxicity testing with Daphnia magna or algae .

- Waste Management : Neutralize brominated byproducts via sodium bicarbonate before disposal .

What biocatalytic approaches could improve the sustainability of synthesizing this compound?

Advanced Research Question

- Enzyme Screening : Test lipases or transaminases for stereoselective amination of 1-(4-bromophenyl)ethanol precursors .

- Solvent Systems : Replace THF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce environmental impact .

- Process Optimization : Use continuous-flow reactors to enhance yield and reduce energy consumption .

How do steric and electronic effects influence the compound’s reactivity in further functionalization?

Advanced Research Question

- Electrophilic Substitution : The bromophenyl group directs electrophiles to the para position. Steric hindrance from the benzylamino group may slow reactions at the ethanol moiety .

- Reduction/Oxidation : Sodium borohydride selectively reduces ketone intermediates without affecting the bromine atom, while CrO oxidizes secondary alcohols to ketones .

What computational tools predict the compound’s physicochemical properties?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate logP (lipophilicity) and solubility using software like Gaussian or COSMO-RS .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Br ~65 kcal/mol) to assess stability under thermal stress .

How can researchers resolve discrepancies in reported biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.